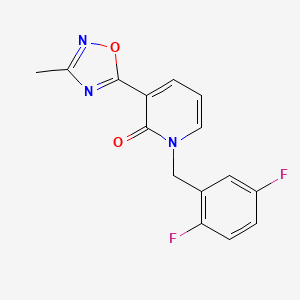

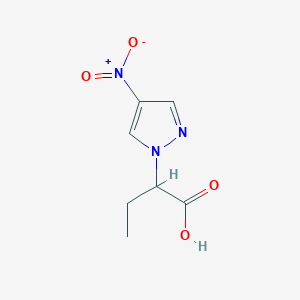

![molecular formula C13H17NO3 B2684390 4-[Acetyl(butyl)amino]benzoic acid CAS No. 418782-26-0](/img/structure/B2684390.png)

4-[Acetyl(butyl)amino]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

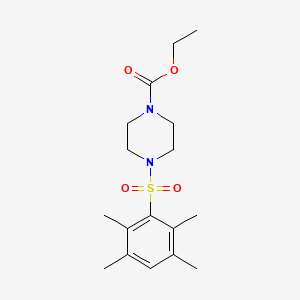

“4-[Acetyl(butyl)amino]benzoic acid” is a chemical compound that contains a total of 34 bonds, including 17 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 tertiary amide (aliphatic), and 1 hydroxyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, benzoate compounds have been designed using tetracaine and pramocaine as lead compounds. The target molecule was modified by bioisostere formation and modification with alkyl groups . A total of 16 compounds were designed and synthesized using a route characterized by high total yields, mild conditions, and simple operation .Molecular Structure Analysis

The molecular structure of “4-[Acetyl(butyl)amino]benzoic acid” is complex, with multiple types of bonds and functional groups. It includes a six-membered aromatic ring, a carboxylic acid group, a tertiary amide group, and a hydroxyl group .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Research on compounds derived from 4-amino benzoic acid, a structurally similar compound to 4-[Acetyl(butyl)amino]benzoic acid, includes the synthesis of new derivative Schiff base compounds. These compounds have been studied for their biological activity against various bacteria, highlighting the potential of benzoic acid derivatives in antimicrobial applications (Radi et al., 2019).

Protective Group Chemistry

The acetoacetyl group, related to the acetyl group in 4-[Acetyl(butyl)amino]benzoic acid, is utilized as a protective group for hydroxyl groups in hydroxy amino acids. This showcases the compound's potential role in synthesizing protected amino acid derivatives for peptide chemistry (Kinoshita et al., 1979).

Antimicrobial and Preservative Uses

Benzoic acid and its derivatives, including 4-[Acetyl(butyl)amino]benzoic acid, are noted for their antimicrobial properties. They are widely used as preservatives in food, cosmetics, and pharmaceuticals. This use is underpinned by their ability to inhibit microbial growth, ensuring product safety and longevity (del Olmo et al., 2017).

Novel Synthesis Methods

Research into novel synthesis methods for functionalized proline derivatives, which can include derivatives of 4-[Acetyl(butyl)amino]benzoic acid, demonstrates the compound's utility in creating complex amino acids. These methods enable the development of new molecules with potential applications in medicinal chemistry and drug design (Cooke et al., 2002).

Cholinesterase Inhibition for Alzheimer's Treatment

A library of novel compounds, including derivatives of benzoic acid, has been designed and synthesized as potential inhibitors for acetyl- and butyrylcholinesterase. These enzymes are targets in the treatment of Alzheimer's disease, highlighting the therapeutic potential of 4-[Acetyl(butyl)amino]benzoic acid derivatives in neurodegenerative disorders (Kos et al., 2021).

Propiedades

IUPAC Name |

4-[acetyl(butyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-3-4-9-14(10(2)15)12-7-5-11(6-8-12)13(16)17/h5-8H,3-4,9H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTVLXCPQSNJTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1=CC=C(C=C1)C(=O)O)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[Acetyl(butyl)amino]benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

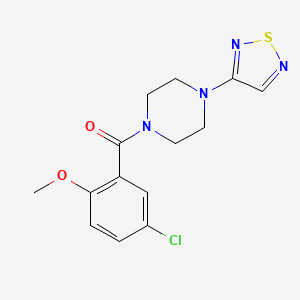

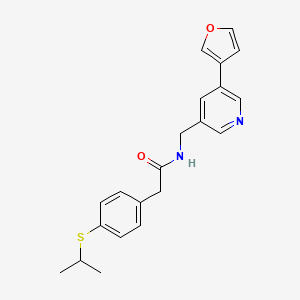

![3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]butanamide](/img/structure/B2684307.png)

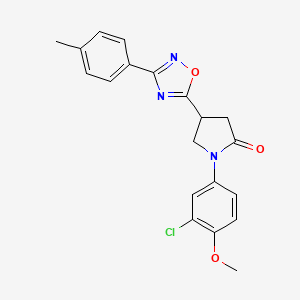

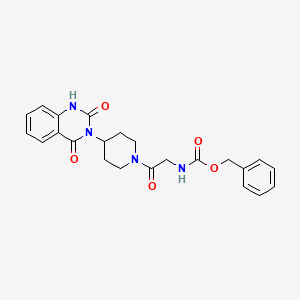

![2,4,6-trimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2684311.png)

![2-[(4-Tert-butyl-2-methylphenoxy)methyl]oxirane](/img/structure/B2684317.png)

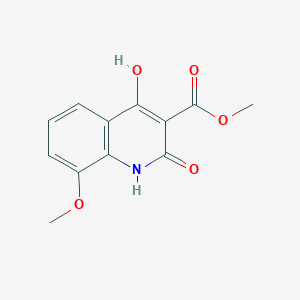

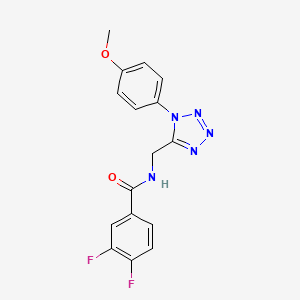

![methyl 4-oxo-3H,4H-pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B2684318.png)

![4-pyrrolidin-1-ylsulfonyl-N-[4-[2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2684327.png)